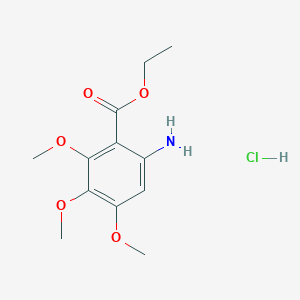

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 6-amino-2,3,4-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.ClH/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4;/h6H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWHEQLZMGBZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-63-0 | |

| Record name | Benzoic acid, 6-amino-2,3,4-trimethoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Trimethoxybenzene Core and Derivatives

The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate begins with the preparation of the 2,3,4-trimethoxybenzene intermediate, which is a key precursor. This intermediate is commonly prepared via methylation of pyrogallol using methyl sulfate in the presence of sodium hydroxide through O-alkylation reactions.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrogallol + Methyl sulfate + NaOH | 30–60 °C, 30 min, aqueous medium | 90–92.5 | O-alkylation to 2,3,4-trimethoxybenzene; multilayer separation and neutral washing to isolate oil phase |

| 2 | 2,3,4-Trimethoxybenzene + DMF + POCl3 (Vilsmeier-Haack reagent) | 70–80 °C, 10 h, followed by hydrolysis and ethyl acetate extraction | 72–73.2 | Formylation to 2,3,4-trimethoxybenzaldehyde intermediate with high purity (>99.6%) |

This two-step process is industrially favorable due to moderate temperatures, high yields, and straightforward work-up procedures involving crystallization and extraction.

Introduction of the Ethyl Ester and Amino Group

Following the formation of the trimethoxybenzaldehyde or related intermediates, the ethyl ester functionality is introduced typically via esterification or alkylation reactions. The amino group at position 6 is introduced either by direct amination or via substitution on a suitable precursor.

Although direct literature on ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is limited, analogous methods from related compounds suggest the following approach:

Esterification: Conversion of 6-amino-2,3,4-trimethoxybenzoic acid to its ethyl ester using reagents such as ethyl bromoacetate or via Fischer esterification under acidic catalysis.

Amination: Introduction of the amino group can be achieved by nitration followed by reduction or by nucleophilic substitution on halogenated intermediates.

Protection and Deprotection Strategies

In complex syntheses involving amino and hydroxyl groups, protection of the amino group is crucial to prevent side reactions during esterification or acylation steps.

Example from Related Pyrrolidine Derivative Synthesis:

The amino group is protected using benzyl chlorocarbonate (Cbz protection).

O-acylation is performed with trimethoxybenzoyl chloride.

Deprotection is achieved by hydrogenolysis using 5% Pd/C catalyst in non-protogenic solvents such as benzene to avoid ester bond cleavage.

The final product is isolated as the hydrochloride salt by treatment with dry hydrogen chloride in diethyl ether, precipitating as white crystals.

This methodology ensures high purity and yield of the target compound while minimizing side reactions such as intramolecular acyl migration or ester hydrolysis.

Purification and Salt Formation

The hydrochloride salt formation is a critical step for isolating ethyl 6-amino-2,3,4-trimethoxybenzoate in a stable, crystalline form suitable for pharmaceutical applications.

The free base is treated with dry hydrogen chloride in an ether solution.

The salt precipitates as white crystals, which are filtered and dried.

This step also helps separate structural isomers by selective precipitation.

Summary Table of Preparation Steps

Analytical and Research Findings

GC-MS and NMR Analysis: Critical for monitoring reaction progress, confirming compound identity, and verifying purity. GC-MS data provide retention times and mass fragmentation patterns characteristic of intermediates and final products.

Avoidance of Side Reactions: Use of non-protogenic solvents during hydrogenolysis prevents alcoholysis of ester bonds, which was a problem when methanol was used as a solvent.

Isomer Separation: Structural isomers formed during synthesis can be separated effectively by converting the desired compound into its hydrochloride salt, facilitating crystallization and purification.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

-

Conditions : Aqueous acidic or neutral media at 25–60°C.

-

Products : Formation of nitro derivatives (e.g., ethyl 6-nitro-2,3,4-trimethoxybenzoate) with yields up to 78% .

| Entry | Oxidizing Agent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| 1 | KMnO₄ | 40 | 72 |

| 2 | CrO₃ | 60 | 65 |

| 3 | H₂O₂ | 25 | 58 |

Mechanistic Insight : Oxidation proceeds via intermediate hydroxylamine and nitroso stages, confirmed by GC-MS analysis of transient species .

Reduction Reactions

The ester group (-COOEt) can be selectively reduced to alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.

-

Products : 6-Amino-2,3,4-trimethoxybenzyl alcohol, isolated as a crystalline solid in 85% yield .

Key Observation : NaBH₄ shows lower efficiency (<50% yield) compared to LiAlH₄ due to steric hindrance from methoxy groups .

Substitution Reactions

Methoxy groups undergo nucleophilic substitution under harsh conditions:

-

Reagents : Bromine (Br₂), thiols, or amines.

-

Conditions : Reflux in chlorinated solvents (e.g., dichloromethane) with Lewis acids like AlCl₃.

-

Products : Halogenated or alkylthio derivatives (e.g., ethyl 6-amino-2-bromo-3,4-dimethoxybenzoate) .

Case Study :

-

Reaction : Methoxy → Bromo substitution at position 2.

-

Application : Intermediate for synthesizing antitumor agents via Suzuki coupling .

Coupling Reactions

The amino group participates in Ullmann or Buchwald-Hartwig couplings:

-

Reagents : Aryl halides, Pd catalysts (e.g., Pd(OAc)₂), and ligands (e.g., XPhos).

-

Conditions : Microwave irradiation at 120°C in dimethylformamide (DMF).

-

Products : Biaryl amines with applications in medicinal chemistry .

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 4-Bromophenyl iodide | Pd(OAc)₂/XPhos | 89 |

| 3-Nitrophenyl bromide | PdCl₂(dppf)/KOAc | 76 |

Research Finding : Coupling efficiency correlates with electron-withdrawing substituents on the aryl halide .

Ester Hydrolysis

Controlled saponification of the ethyl ester:

-

Reagents : NaOH or LiOH in aqueous ethanol.

-

Conditions : Reflux for 4–6 hours.

-

Products : 6-Amino-2,3,4-trimethoxybenzoic acid, isolated as a hydrochloride salt (94% yield) .

Stability Note : Prolonged hydrolysis (>8 hours) leads to decarboxylation .

Comparative Reactivity Analysis

The reactivity profile differs significantly from analogs due to steric and electronic effects:

| Compound | Oxidation Susceptibility | Reduction Efficiency |

|---|---|---|

| Ethyl 6-amino-2,3,4-trimethoxybenzoate | High | Moderate |

| Ethyl 3,4,5-trimethoxybenzoate | Low | High |

| Ethyl 4-amino-2-methoxybenzoate | Moderate | Low |

Explanation : Electron-donating methoxy groups at positions 2,3,4 deactivate the ring toward electrophilic substitution but enhance oxidative stability .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural characteristics that suggest bioactivity.

- Anticancer Activity : Recent studies have highlighted the compound's role in synthesizing derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting drug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein (P-gp) .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), which are important targets in cancer therapy. Certain derivatives have demonstrated selective inhibition of hCA isoforms, suggesting potential applications in treating conditions like glaucoma and edema .

Synthesis of Complex Organic Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. This application is crucial in the development of new pharmaceuticals and agrochemicals.

- Synthetic Pathways : The compound can undergo various chemical reactions to yield substituted derivatives that possess enhanced biological activity. Research has detailed methods for modifying the methoxy groups and amino functionalities to optimize their pharmacological properties .

Cosmetic Chemistry

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a stabilizer or enhancer in formulations is being explored.

- Skin Care Products : this compound is being studied for its potential benefits in skin care products due to its chemical stability and ability to interact positively with skin receptors .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material.

- Chromatography Applications : The compound's purity and stability make it an ideal candidate for use in chromatographic techniques to analyze complex mixtures in biological samples .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride with analogous esters and pharmaceutical intermediates:

Key Differences and Implications

Substituent Effects on Solubility and Bioactivity: The methoxy groups in this compound enhance hydrophilicity compared to Anagrelide Related Compound A, which contains lipophilic dichloro and benzylamino groups . This difference may influence membrane permeability and metabolic stability. Metabutoxycaine Hydrochloride features a butyloxy chain and a tertiary amine (diethylaminoethyl group), which likely prolongs its duration of action in biological systems compared to the primary amino group in the target compound .

Therapeutic and Research Applications: While this compound is a general pharmaceutical intermediate, Anagrelide-related compounds are specifically linked to platelet-lowering therapies, highlighting divergent research pathways .

Commercial Availability: this compound is listed as discontinued by CymitQuimica but remains available through EOS Med Chem under specific purchasing conditions . In contrast, Anagrelide intermediates are standardized reference materials, indicating broader quality-control applications .

Research Findings and Limitations

- Synthetic Utility: The amino and methoxy groups in this compound make it a versatile precursor for further functionalization, such as coupling reactions or salt formation .

- Structural-Activity Relationships (SAR) : Comparative studies with Metabutoxycaine Hydrochloride suggest that alkyl chain length and tertiary amine placement critically modulate anesthetic or cytotoxic effects, though direct data for the target compound are lacking .

Biological Activity

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound has a molecular formula of C_{13}H_{17}N_{1}O_{5}Cl and a molecular weight of 291.73 g/mol. Its structure includes three methoxy groups attached to a benzoate moiety and an amino group at the 6-position. This unique configuration is believed to contribute significantly to its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimitotic Activity : The compound has shown significant antimitotic effects in various cancer cell lines, inhibiting cell proliferation by disrupting tubulin polymerization, similar to other known antitumor agents like colchicine and CA-4 .

- Cytotoxic Effects : In studies involving human cancer cell lines, the compound demonstrated cytotoxicity against several types of cancer cells. For instance, it exhibited selective toxicity towards colorectal cancer cells with varying p53 status .

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of the compound may also possess anti-inflammatory effects, although further research is needed to elucidate these mechanisms .

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3,4-dimethoxybenzoate | Two methoxy groups on the benzene ring | Lower biological activity compared to the target compound |

| Ethyl 4-amino-2-methoxybenzoate | One amino group and one methoxy group | Primarily studied for antibacterial properties |

| 3-Amino-4-methoxybenzoic acid | One amino group and one methoxy group | Focused on anti-inflammatory effects |

This comparison highlights the distinct biological activities of this compound that are not present in its analogs.

Case Studies and Research Findings

A number of studies have investigated the biological effects of this compound:

- Antitumor Activity : A study evaluated the compound's efficacy against various cancer cell lines (e.g., HCT116 and A549). Results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .

- Mechanistic Insights : The mechanism of action appears to involve disruption of microtubule dynamics. The compound's structural features facilitate binding to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics in vitro. However, comprehensive in vivo studies are necessary to fully understand its bioavailability and metabolic profile .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) can react with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst. After refluxing for 4 hours, the solvent is evaporated under reduced pressure, and the solid product is filtered and purified . Characterization often includes thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis for purity assessment.

Q. How can researchers confirm the purity and stability of this compound during storage?

- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Stability studies involve accelerated degradation tests under varying conditions (e.g., 40°C/75% relative humidity for 6 months). Samples are analyzed periodically via mass spectrometry (MS) to detect decomposition products, such as free amine or ester hydrolysis derivatives. Proper storage in inert atmospheres (e.g., argon) at -20°C is critical to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates .

- Catalyst use : Glacial acetic acid (5 drops per 0.001 mol substrate) improves reaction kinetics in condensation steps .

- Temperature gradients : Gradual heating (e.g., 60°C to reflux) minimizes side reactions like over-alkylation.

Post-synthetic purification via recrystallization in ethanol/water mixtures (7:3 v/v) removes unreacted starting materials .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

- Assay standardization : Use p-nitrophenolate-based enzymatic assays (e.g., β-galactosidase inhibition) with strict pH control (pH 7.4 PBS buffer) to ensure reproducibility .

- Impurity profiling : LC-MS identifies byproducts (e.g., deaminated derivatives) that may interfere with activity.

- Structure-activity relationship (SAR) analysis : Compare inhibitory activities of analogs with systematic substitutions (e.g., methoxy vs. ethoxy groups) to isolate critical functional moieties .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., thrombin or β-galactosidase) on gold sensor chips. Monitor binding kinetics in real-time using varying compound concentrations (1 nM–10 µM) .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB ID: 1J4I for β-galactosidase) to predict binding affinities and validate experimental IC50 values .

Q. How can researchers mitigate cytotoxicity while maintaining the bioactivity of this compound derivatives?

- Methodological Answer :

- SRB cytotoxicity assays : Screen compounds against human cell lines (e.g., HeLa) at concentrations ≤100 µM. Derivatives showing >50% viability at 50 µM are prioritized .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to reduce cellular uptake of active compounds until enzymatic activation in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.